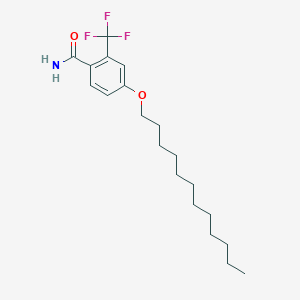
4-(Dodecyloxy)-2-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Dodecyloxy)-2-(trifluoromethyl)benzamide is an organic compound characterized by the presence of a dodecyloxy group and a trifluoromethyl group attached to a benzamide core. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dodecyloxy)-2-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-hydroxy-2-(trifluoromethyl)benzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with dodecylamine to yield the benzamide.
Introduction of the Dodecyloxy Group: The dodecyloxy group can be introduced via an etherification reaction. This involves the reaction of the hydroxyl group on the benzamide with dodecyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-(Dodecyloxy)-2-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the benzamide core or the dodecyloxy group.
Substitution: The trifluoromethyl group can participate in substitution reactions, particularly under radical conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Radical initiators such as azobisisobutyronitrile (AIBN) can facilitate substitution reactions involving the trifluoromethyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
科学研究应用
4-(Dodecyloxy)-2-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.
Biology: It can be used in the study of biological systems, particularly in understanding the effects of trifluoromethyl groups on biological activity.
Industry: It can be used in the development of new materials with unique properties, such as increased stability or enhanced performance.
作用机制
The mechanism of action of 4-(dodecyloxy)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and proteins. This can lead to improved binding affinity and selectivity for specific targets, such as enzymes or receptors.
相似化合物的比较
Similar Compounds
4-(Dodecyloxy)-2-(trifluoromethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a benzamide.
4-(Dodecyloxy)-2-(trifluoromethyl)phenol: Similar structure but with a hydroxyl group instead of a benzamide.
4-(Dodecyloxy)-2-(trifluoromethyl)aniline: Similar structure but with an amine group instead of a benzamide.
Uniqueness
4-(Dodecyloxy)-2-(trifluoromethyl)benzamide is unique due to the presence of both the dodecyloxy and trifluoromethyl groups, which confer distinct chemical and physical properties. The combination of these groups can enhance the compound’s lipophilicity, metabolic stability, and overall biological activity, making it a valuable compound for various applications.
属性
CAS 编号 |
915779-74-7 |
|---|---|
分子式 |
C20H30F3NO2 |
分子量 |
373.5 g/mol |
IUPAC 名称 |
4-dodecoxy-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C20H30F3NO2/c1-2-3-4-5-6-7-8-9-10-11-14-26-16-12-13-17(19(24)25)18(15-16)20(21,22)23/h12-13,15H,2-11,14H2,1H3,(H2,24,25) |
InChI 键 |
QOAXDWCXZYRFHA-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCOC1=CC(=C(C=C1)C(=O)N)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















